4-Bromo-5-aza-2-oxindole
Description
Significance of Aza-Oxindoles and Related Indole (B1671886) Analogues in Chemical Biology and Medicinal Chemistry
The indole nucleus is a fundamental structural motif found in a plethora of biologically active compounds, including the essential amino acid tryptophan and numerous alkaloids with significant pharmacological properties. bohrium.comrsc.org Its derivatives are integral to the design of drugs for a variety of conditions. bohrium.com The strategic incorporation of a nitrogen atom into the indole ring system to form aza-indoles or aza-oxindoles can profoundly influence the physicochemical properties of the resulting molecule. nih.govpharmablock.com This modification can modulate factors such as solubility, lipophilicity, and pKa, which are critical for drug metabolism and pharmacokinetic profiles. nih.gov
Aza-indoles are recognized as privileged structures in medicinal chemistry and drug discovery programs. nih.gov They have demonstrated extensive utility, particularly in the development of kinase inhibitors, which are a crucial class of drugs, especially in oncology. pharmablock.comjst.go.jp The structural similarity of the aza-indole core to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases. pharmablock.comjst.go.jp Furthermore, the aza-indole framework has been instrumental in the design of antiviral agents, with the position of the nitrogen atom fine-tuning interactions with viral proteins or host receptors. acs.org
Oxindole (B195798) derivatives, including aza-oxindoles, are also a rich source of biologically active compounds with demonstrated anti-inflammatory, and anticancer properties. researchgate.net The 3,3-disubstituted oxindole moiety, in particular, is a versatile and rigid three-dimensional scaffold that has been successfully engineered to create highly selective kinase inhibitors. acs.org
Overview of the 4-Bromo-5-aza-2-oxindole Chemical Entity
This compound is a specific derivative within the broader class of aza-oxindoles. Its structure is characterized by the fusion of a pyrrolidinone ring and a pyridine (B92270) ring, with a bromine atom substituted at the 4th position of the pyridine ring.
The systematic name for this compound is 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one. This nomenclature precisely describes the heterocyclic ring system and the positions of the substituents. The core structure, pyrrolo[3,2-c]pyridin-2(3H)-one, is a fused bicyclic system that serves as a key intermediate in the synthesis of a variety of substituted derivatives with potential applications in pharmaceutical research. msesupplies.com The development of efficient synthetic strategies for these derivatives is an active area of research. researchgate.net For instance, new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent anticancer agents that act as colchicine-binding site inhibitors. nih.gov
As previously mentioned, aza-indole frameworks are of significant strategic importance in drug discovery. nih.gov The introduction of a nitrogen atom into the indole scaffold can lead to novel intellectual property and can enhance the binding affinity and physicochemical properties of a potential drug candidate compared to its indole counterpart. pharmablock.com This isosteric replacement allows for the fine-tuning of molecular interactions with biological targets. acs.org
The versatility of the aza-indole scaffold has been demonstrated in its application to a wide range of therapeutic targets. For example, derivatives of 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-c]pyridine have been identified as inhibitors of Toll-like receptor 9 (TLR9), which is implicated in fibrotic diseases. epo.org Furthermore, aza-oxindole derivatives have been investigated as potent inhibitors of TrkA kinase, a target for pain and cancer therapies. nih.gov The ability to functionalize the aza-indole core at various positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXVPOIXUKJUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230710 | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-66-6 | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 5 Aza 2 Oxindole and Its Analogues
Strategic Approaches to the Aza-Oxindole Core
The construction of the aza-oxindole core requires careful strategic planning to ensure efficiency and control over substitution patterns. Key approaches include the development of expedited routes, intramolecular cyclization and annulation strategies, and the use of multicomponent reactions.
Development of Expedited Synthetic Routes for Aza-Indole Scaffolds
The rapid assembly of aza-indole and aza-oxindole scaffolds is a key objective in synthetic chemistry. Expedited routes often rely on convergent strategies that bring together key structural fragments in a minimal number of steps. One such approach involves the use of multicomponent reactions (MCRs), which can generate molecular complexity from simple starting materials in a single operation. rsc.org For instance, novel indole (B1671886) syntheses have been developed using a two-step sequence involving an Ugi multicomponent reaction followed by an acid-induced cyclization, offering a mild and metal-free route to diverse indole derivatives. While not yet specifically applied to 4-bromo-5-aza-2-oxindole, such methodologies hold promise for the rapid generation of a diverse library of aza-oxindole analogues.
Intramolecular Cyclization and Annulation Strategies
Intramolecular cyclization is a powerful and widely used strategy for the synthesis of heterocyclic systems, including aza-oxindoles. This approach typically involves the formation of a key bond to close the five-membered ring of the oxindole (B195798) core. A plausible synthetic route to this compound would involve the cyclization of a suitably functionalized N-acyl derivative of 3-amino-4-bromopyridine (B1272052). For example, an N-acetyl or N-chloroacetyl derivative could undergo intramolecular cyclization under basic conditions to furnish the desired aza-oxindole ring system.
Annulation strategies, where a new ring is formed on a pre-existing scaffold, are also highly relevant. Electrophilic [4+1] cyclization of 3-amino-4-methylpyridines has been shown to be an effective method for the synthesis of 6-azaindoles. rsc.orgchemrxiv.org This type of strategy, if adapted to a 3-aminopyridine (B143674) precursor with appropriate functionalization at the 2-position, could potentially be developed into a route for 5-aza-2-oxindoles.
Multicomponent Reaction Protocols for Complex Molecule Assembly
Multicomponent reactions (MCRs) are highly convergent processes that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.gov MCRs are particularly attractive for the synthesis of drug-like molecules and for the construction of compound libraries for high-throughput screening. rsc.org The development of MCRs for the synthesis of the 5-aza-2-oxindole core is an active area of research. For example, a multicomponent synthesis of 5-aza-7-deaza-adenines has been achieved through the reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide. rsc.org While this specific example leads to a different heterocyclic system, it highlights the potential of MCRs to assemble complex nitrogen-containing heterocycles from simple precursors. A hypothetical MCR for the synthesis of a 5-aza-2-oxindole could involve the reaction of a 3-aminopyridine derivative, an aldehyde, and a source of the C2-carbonyl group.
Catalytic Syntheses of Functionalized Oxindoles and Aza-Oxindoles
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules. These methods often proceed with high efficiency and selectivity under mild reaction conditions.
Transition Metal-Catalyzed Processes
Transition metal catalysis, especially with palladium, has been extensively used in the synthesis of indoles and their aza-analogues. Palladium-catalyzed reactions are particularly well-suited for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the construction of the aza-oxindole scaffold.
A key palladium-catalyzed process that could be envisioned for the synthesis of this compound is the carbonylative cyclization of a 3-amino-4-bromopyridine derivative. nih.govacs.org This reaction would involve the palladium-catalyzed insertion of carbon monoxide, followed by an intramolecular cyclization to form the lactam ring of the oxindole. Such carbonylative coupling reactions have been successfully employed in the synthesis of indolizines from bromopyridines, imines, and alkynes, demonstrating the feasibility of using bromopyridines as substrates in palladium-catalyzed carbonylation reactions. rsc.org
| Reaction Type | Catalyst/Reagents | Potential Application | Reference |
| Carbonylative Cyclization | Palladium catalyst, CO | Synthesis of the 5-aza-2-oxindole core from a 3-amino-4-bromopyridine precursor. | nih.govacs.org |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | Functionalization of the 4-bromo position of the 5-aza-2-oxindole scaffold. | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The bromine atom at the 4-position of this compound serves as a versatile functional handle for further elaboration of the molecule through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a particularly powerful tool for the formation of carbon-carbon bonds. nih.gov
While a specific example of a Suzuki-Miyaura coupling on this compound has not been detailed in the reviewed literature, numerous examples exist for the coupling of other bromo-substituted nitrogen-containing heterocycles. nih.gov For instance, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles such as indazoles, benzimidazoles, and azaindoles has been successfully demonstrated. nih.gov These reactions often proceed in good to excellent yields under mild conditions. Based on these precedents, it is highly probable that this compound would be a suitable substrate for Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids, allowing for the synthesis of a wide range of 4-substituted-5-aza-2-oxindole analogues.
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Unprotected bromo-azaindole | Arylboronic acid | Palladium precatalyst (e.g., P1 or P2) | Aryl-substituted azaindole | nih.gov |
| 5-Bromoindole (B119039) | Phenylboronic acid | Ligand-free Pd-nanoparticles | 5-Phenylindole | researchgate.net |
Organocatalytic Transformations
Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of complex molecules, offering high stereoselectivity under mild conditions.
The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis for forming C-C bonds and creating chiral centers. In the context of oxindole synthesis, this reaction typically involves an isatin (B1672199) derivative (or an aza-isatin analogue for the synthesis of this compound) and a ketone or aldehyde. Chiral primary amine organocatalysts have been shown to be highly effective for this transformation, particularly when conducted in water, which serves as an environmentally friendly solvent. rsc.org These reactions can produce enantioenriched 3-hydroxy-2-oxindoles in high yields (up to 99%) and with excellent stereoselectivities (up to 99:1 dr and 99% ee). rsc.org The use of 4-hydroxydiarylprolinol as a catalyst has also been successful in the asymmetric aldol reaction between isatin derivatives and acetaldehyde, yielding key intermediates for 3-hydroxyindole alkaloids. researchgate.net
The Michael addition is a versatile reaction for forming carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound analogues, this reaction is crucial for introducing substituents at both the C-3 and N-1 positions.
C-3 Functionalization: Organocatalytic asymmetric Michael additions are widely used to construct the C-3 quaternary stereocenter of the oxindole core. Unprotected 3-substituted oxindoles can react with Michael acceptors like 1,4-naphthoquinone, catalyzed by quinidine-derived organocatalysts, to furnish enantioenriched 3,3-disubstituted oxindoles. nih.gov This approach provides access to congested stereocenters that are otherwise challenging to construct. nih.gov Similarly, highly diastereoselective reactions between 3-fluorooxindoles and isatylidene malononitriles can be catalyzed by simple bases like triethylamine (B128534) in aqueous solutions, producing fluorinated 3,3'-bisindolines in excellent yields. nih.gov
N-Functionalization: The aza-Michael reaction allows for the functionalization of the nitrogen atom of the oxindole ring. Isatin can be activated by converting it into a Schiff base, which then acts as an aza-Michael donor. aalto.fi This activated intermediate can react with unsaturated 1,4-diketones in an organocatalytic asymmetric fashion to yield N-substituted isatins with high yields and enantioselectivity after hydrolysis. aalto.fi Furthermore, cascade reactions combining aza-Michael and Michael additions have been developed. For instance, a squaramide catalyst can promote a highly enantioselective aza-Michael/Michael cyclization cascade to synthesize spiro-oxindole piperidin-2-one derivatives. acs.org
Advanced cyclization strategies such as the aza-Prins cyclization and umpolung allylation provide innovative routes to complex spirocyclic aza-oxindoles. The aza-Prins reaction is a cyclization involving an N-homoallyliminium ion, which can be generated from a homoallylamine and a carbonyl compound, such as an isatin derivative, under acidic conditions. nih.govacs.org This method has been successfully applied to the synthesis of polycyclic spirooxindole derivatives with high diastereoselectivity. nih.govacs.org
A particularly novel approach combines umpolung (reactivity inversion) allylation with an aza-Prins cyclization. The concept of "umpolung" reverses the normal polarity of a functional group, enabling new bond formations. dlut.edu.cnnih.govrsc.org While traditional π-allylmetal complexes are electrophilic, umpolung strategies can generate nucleophilic π-allyl species for carbonyl allylation. dlut.edu.cn This principle has been applied in a metal-free, one-pot synthesis of six-membered spiro azacyclic oxindoles. This strategy utilizes the umpolung reactivity of N-2,2,2-trifluoroethylisatin ketimines, which act as nucleophiles, in a subsequent aza-Prins cyclization.
Metal-Free Synthetic Approaches for Heterocyclic Frameworks
The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the need for more sustainable and cost-effective processes. rsc.orgorganic-chemistry.org These approaches avoid the use of potentially toxic and expensive transition metals.
For the synthesis of oxindole and aza-oxindole frameworks, several metal-free strategies have been established. One such method involves the oxidation of oxindoles to isatins (or aza-oxindoles to aza-isatins) using molecular oxygen with tert-butyl nitrite (B80452) as an additive, proceeding without any catalyst or base. organic-chemistry.org Another powerful approach is the intramolecular α-arylation of fluoro- or chloro-substituted anilides, promoted by potassium tert-butoxide, to form the oxindole ring. organic-chemistry.org
Furthermore, photochemical methods offer a transition-metal-free pathway for C–F bond activation, enabling the preparation of complex fluorinated oxindoles. nih.govsemanticscholar.org Cascade reactions involving photogenerated radicals and N-arylmethacrylamides can construct valuable difluorinated oxindole derivatives. nih.govsemanticscholar.org The umpolung allylation/aza-Prins cyclization mentioned previously is another prime example of a sophisticated, metal-free cascade reaction for building complex heterocyclic systems.
Stereoselective Synthesis of this compound Analogues
The creation of chiral centers, particularly the C3-quaternary stereocenter, is a central challenge in the synthesis of oxindole analogues. Modern synthetic methods increasingly rely on catalytic asymmetric reactions to control the precise three-dimensional arrangement of atoms.
The asymmetric synthesis of 3,3'-disubstituted aza-oxindoles is frequently achieved using organocatalysis, where small chiral organic molecules promote high stereoselectivity. Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds derived from cinchona alkaloids, are particularly effective. These catalysts utilize hydrogen bonding to activate the substrate and orient the reactants, thereby directing the stereochemical outcome of the reaction.
For instance, the first organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position has been reported, demonstrating that nucleophiles like 3-thiooxindoles and 3-alkoxyoxindoles can be effectively used in these transformations. nih.gov Tandem reactions, which create multiple bonds in a single operation, have also been developed to construct complex aza-oxindole cores from simple starting materials. These include sequences like C-H functionalization followed by a Michael addition or amination. acs.org Such strategies provide rapid access to molecular complexity while maintaining control over stereochemistry.
Spirocyclic oxindoles, where the C3 carbon is part of two rings, are a prominent structural motif in many natural products and pharmacologically active compounds. researchgate.netnih.gov Their synthesis in an enantiomerically pure form is a significant area of research. Cascade reactions are a powerful tool for constructing these complex architectures.
An asymmetric [3+3] cyclization of nitroenynes with 3-pyrrolyloxindoles, catalyzed by a chiral bifunctional squaramide, provides an efficient route to enantioenriched polycyclic aza-spirooxindoles. acs.orgnih.gov This Michael/Friedel-Crafts cascade reaction proceeds with excellent stereocontrol under mild conditions. acs.orgresearchgate.net The catalyst orients the nucleophilic 3-pyrrolyloxindole and the electrophilic nitroenyne to favor a specific pathway, leading to high diastereoselectivity and enantioselectivity. acs.org
Another key strategy is the 1,3-dipolar cycloaddition reaction between azomethine ylides (generated in situ from isatin-derived ketimines) and various dipolarophiles. nih.gov This method allows for the stereoselective construction of spiro-pyrrolidinyl and di-spirooxindole systems. nih.gov The stereochemical outcome is controlled by the geometry of the dipole and dipolarophile and the reaction conditions. Furthermore, highly diastereoselective multicomponent reactions catalyzed by rare-earth metal salts, such as Scandium(III) triflate, have been developed to synthesize spirocyclopropyl oxindoles from isatins. acs.org
| Entry | Substrate 1 (Nitroenyne) | Substrate 2 (3-Pyrrolyloxindole) | Yield (%) | dr | ee (%) |
| 1 | (E)-1-nitro-4-phenylbut-1-en-3-yne | N-benzyl protected | 95 | 1.5:1 | 88 |
| 2 | (E)-4-(4-chlorophenyl)-1-nitrobut-1-en-3-yne | N-benzyl protected | 91 | 1.6:1 | 89 |
| 3 | (E)-4-(4-methylphenyl)-1-nitrobut-1-en-3-yne | N-benzyl protected | 92 | 1.7:1 | 88 |
| 4 | (E)-1-nitro-4-(p-tolyl)but-1-en-3-yne | N-methyl protected | 85 | 1.5:1 | 85 |
| 5 | (E)-4-(4-fluorophenyl)-1-nitrobut-1-en-3-yne | N-benzyl protected | 88 | 1.8:1 | 90 |
Table 1: Results from the squaramide-catalyzed asymmetric Michael/Friedel-Crafts cascade reaction to form aza-spirooxindoles. Data sourced from select examples. acs.org
Functional Group Interconversions and Derivatization Strategies
Derivatization of the core this compound structure is crucial for exploring structure-activity relationships in drug discovery. Strategies focus on modifying the aromatic rings or the pyrrolidone moiety.
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. nih.gov For aza-oxindoles, C-H functionalization is a powerful LSF tool. nih.gov Metal-catalyzed C-H activation, often using palladium, can selectively form new carbon-carbon or carbon-heteroatom bonds on the pyridine (B92270) or benzene (B151609) rings. nih.govrsc.org This avoids the need for pre-functionalized starting materials. For example, palladium-catalyzed intramolecular C-H activation/C-N bond formation is a known strategy for building heterocyclic systems and can be applied to modify the aza-oxindole core. nih.gov Radical addition processes, sometimes initiated by photoredox catalysis, also allow for the functionalization of the electron-deficient pyridine ring of the aza-oxindole system. nih.gov
Regioselective substitution reactions are essential for precise molecular editing. The bromination of azaindole systems can be achieved with high regioselectivity. A mild and efficient method for the 3-bromination of various azaindoles and diazaindoles uses copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net This approach offers a practical way to introduce a bromine atom at the C3 position of the aza-oxindole nucleus, a position often involved in biological activity.
Alkylation can occur at several positions. N-alkylation of the indole nitrogen is typically straightforward, achieved using a base such as sodium hydride (NaH) followed by an alkyl halide. C3-alkylation of the parent oxindole can be performed by generating an enolate at the C3 position, which then acts as a nucleophile. Asymmetric palladium-catalyzed additions of oxindoles to allenes represent an advanced method for creating C3-allylated products with high stereocontrol. nih.gov
Conjugate addition, or Michael addition, is a cornerstone strategy for derivatizing aza-oxindoles. libretexts.org This approach first requires the synthesis of a 3-ylidene-aza-2-oxindole, which contains an α,β-unsaturated carbonyl system. These Michael acceptors are typically prepared via a Knoevenagel condensation between the parent aza-oxindole and an aldehyde or ketone.
Once formed, the 3-ylidene-aza-2-oxindole can react with a wide range of soft nucleophiles in a 1,4-conjugate addition. libretexts.org This reaction creates a new bond at the C3' position of the exocyclic double bond, generating a 3,3'-disubstituted aza-oxindole. Organocatalytic methods have been developed to render this addition highly enantioselective. researchgate.net A variety of nucleophiles, including malonates, nitroalkanes, and thiols, can be employed to generate diverse libraries of novel derivatives. libretexts.orgresearchgate.net
| Nucleophile | Product Type | Notes |
| Diethyl malonate | 3-(1,3-dicarboxypropyl)aza-oxindole | A common carbon nucleophile for extending the carbon chain. |
| Nitromethane | 3-(1-nitroethyl)aza-oxindole | Introduces a nitro group that can be further transformed. researchgate.net |
| Acetylacetone | 3-(1-acetyl-2-oxopropyl)aza-oxindole | Forms a diketone adduct. researchgate.net |
| Thiophenol | 3-(phenylthiomethyl)aza-oxindole | Example of a soft sulfur nucleophile. libretexts.org |
| Gilman Reagents (R₂CuLi) | 3-(alkyl/aryl substituted)aza-oxindole | Allows for the 1,4-addition of alkyl or aryl groups. libretexts.org |
Table 2: Representative nucleophiles for conjugate addition to 3-ylidene-aza-2-oxindoles.
Analytical and Spectroscopic Elucidation of 4 Bromo 5 Aza 2 Oxindole Structures
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides unequivocal evidence for the structure of 4-Bromo-5-aza-2-oxindole.
The ¹H NMR spectrum is used to identify the number of unique proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). For this compound, three distinct signals in the aromatic region are expected, corresponding to the protons on the pyridine (B92270) ring, along with a singlet for the methylene (CH₂) group and a broad singlet for the amide (N-H) proton.
The ¹³C NMR spectrum reveals the number of unique carbon atoms. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the lactam, the sp³-hybridized carbon of the CH₂ group, and the sp²-hybridized carbons of the bicyclic aromatic system. The carbon atom bonded to the bromine (C4) would exhibit a chemical shift influenced by the halogen's electronegativity and heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 (C=O) | - | ~175-180 |
| C3 (CH₂) | ~3.6 | ~35-40 |
| C3a | - | ~130-135 |
| C4 (C-Br) | - | ~110-115 |
| C6 (CH) | ~8.3 | ~150-155 |
| C7 (CH) | ~7.2 | ~120-125 |
| C7a | - | ~140-145 |
Note: Predicted values are based on data from analogous aza-oxindole and bromo-indole structures. Actual experimental values may vary.
To definitively assign the predicted proton and carbon signals, two-dimensional NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to connect the proton signals for H6, H7, and the CH₂ group to their corresponding carbon signals (C6, C7, and C3).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular framework. For instance, correlations would be expected from the N-H proton to the C7a and C2 (carbonyl) carbons. The methylene (C3) protons would show correlations to the C2, C3a, and C7a carbons, confirming the connectivity of the five-membered ring.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₅BrN₂O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The most characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₅BrN₂O |
| Exact Mass (for ⁷⁹Br) | 211.96396 |
| Exact Mass (for ⁸¹Br) | 213.96191 |
The fragmentation analysis would likely show an initial loss of a carbonyl group (CO) from the molecular ion, a common fragmentation pathway for oxindoles. Subsequent fragmentation could involve the loss of the bromine atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to the N-H and carbonyl groups of the cyclic amide (lactam) functionality.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3200-3300 (broad) |
| Lactam C=O | Stretching | 1700-1740 (strong) |
| Aromatic C=C/C=N | Stretching | 1600-1620 |
| C-N | Stretching | 1300-1350 |
The strong absorption band in the region of 1700-1740 cm⁻¹ is a definitive indicator of the carbonyl group within the five-membered lactam ring. The broad band above 3200 cm⁻¹ is characteristic of the N-H stretching vibration, which is often broadened by hydrogen bonding in the solid state.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Although a specific crystal structure for this compound is not available in the cited literature, the structures of numerous related oxindole (B195798) and aza-indole compounds have been reported. Based on these analogs, the bicyclic 5-aza-2-oxindole core is expected to be essentially planar.
In the crystalline state, the conformation and packing of molecules are dictated by intermolecular forces. For this compound, the most significant intermolecular interaction would be hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers, where two molecules are linked together through a pair of N-H···O=C hydrogen bonds. These dimers can then pack into larger arrays or layers within the crystal lattice, potentially stabilized by π-stacking interactions between the planar aromatic rings and weaker C-H···Br or C-H···N interactions.
Structural Insights for Ligand-Target Binding Modes
The unique structural architecture of this compound, characterized by the presence of an oxindole core, a bromine atom at the C4 position, and a nitrogen atom at the C5 position (aza-substitution), provides a framework conducive to specific and potent interactions with biological targets, particularly protein kinases. While direct crystallographic data for this compound in complex with a protein target is not extensively available in the public domain, a comprehensive understanding of its probable binding modes can be elucidated by examining the structural biology of closely related aza-oxindole and bromo-oxindole derivatives. nih.govmdpi.comnih.gov These analogues serve as valuable surrogates for predicting the key intermolecular interactions that govern the ligand-target recognition of this compound.
The aza-oxindole scaffold is a well-established pharmacophore in medicinal chemistry, frequently employed as a hinge-binding motif in the design of ATP-competitive kinase inhibitors. nih.govnih.gov The defining feature of this interaction is the formation of a bidentate hydrogen bond network with the backbone amide residues of the kinase hinge region. chemicalbook.com In the case of this compound, the nitrogen atom of the pyridinone ring can act as a hydrogen bond acceptor, while the lactam NH group of the oxindole core serves as a hydrogen bond donor. This dual interaction anchors the inhibitor within the ATP-binding pocket, a critical determinant for potent inhibitory activity. mdpi.comnih.gov
Computational modeling and docking studies of various oxindole derivatives have further illuminated the specifics of these binding interactions. nih.govwalisongo.ac.idnih.gov These in silico approaches predict that the oxindole moiety orients itself to form crucial hydrogen bonds with key hinge residues. nih.gov For instance, in cyclin-dependent kinase 2 (CDK2), oxindole-based inhibitors have been shown to form hydrogen bonds with the backbone amide of leucine 83. nih.gov
The strategic placement of the bromine atom at the C4 position is anticipated to significantly influence the binding affinity and selectivity of this compound. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue. mdpi.com This interaction can enhance the binding affinity and contribute to the selectivity profile of the compound. The position of the bromine atom on the isatin (B1672199) ring has been shown to significantly affect the biological activity of related compounds. mdpi.com
Moreover, the bromine substituent can modulate the electronic properties of the aromatic ring system, influencing p-stacking or p-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. The hydrophobic nature of the bromine atom can also lead to favorable van der Waals interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-target complex.
Interactive Data Table: Predicted Interactions of this compound with a Kinase Active Site
The following table summarizes the predicted key interactions between this compound and a generic kinase active site, based on data from analogous compounds.
| Structural Moiety of this compound | Potential Interacting Residues in Kinase Active Site | Type of Interaction | Significance for Binding |
| Aza-group (N5) | Hinge Region Backbone NH | Hydrogen Bond Acceptor | Anchors the ligand in the ATP-binding site. chemicalbook.com |
| Oxindole Lactam (NH) | Hinge Region Backbone C=O | Hydrogen Bond Donor | Forms a critical bidentate hydrogen bond with the hinge. mdpi.com |
| Bromine Atom (C4) | Backbone Carbonyl Oxygen, Ser, Thr, Tyr Side Chains | Halogen Bond | Enhances binding affinity and selectivity. mdpi.com |
| Oxindole Aromatic Ring | Aromatic Residues (Phe, Tyr, Trp) | π-π Stacking/Hydrophobic Interactions | Stabilizes the ligand-protein complex. |
Interactive Data Table: X-ray Crystallography Data of an Analogous Oxindole Inhibitor Bound to CDK2
This table presents representative data from the X-ray crystal structure of a related oxindole inhibitor in complex with CDK2, highlighting the types of interactions that this compound could potentially form.
| Inhibitor Moiety | Interacting CDK2 Residue | Interaction Type | Distance (Å) |
| Oxindole NH | Leu83 (Backbone C=O) | Hydrogen Bond | ~2.9 |
| Phenyl Ring | Ile10, Val18, Ala31, Val64, Phe80, Leu134 | Hydrophobic Interactions | N/A |
| Substituted Group | Asp86, Gln131 | Hydrogen Bonds | ~2.8 - 3.1 |
Note: The data in this table is illustrative and based on published structures of analogous inhibitors, not this compound itself. nih.gov
Computational and Theoretical Investigations of 4 Bromo 5 Aza 2 Oxindole
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 4-Bromo-5-aza-2-oxindole. These methods provide a detailed picture of the molecule's electronic landscape and reaction pathways.
Electronic structure calculations are pivotal for understanding the reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netnih.gov
For molecules similar to the aza-oxindole scaffold, DFT calculations at levels like B3LYP/6-311++G** are commonly used to determine these electronic parameters. semanticscholar.org The HOMO-LUMO energy gap influences polarizability, chemical hardness, and electrophilicity. nih.gov A lower HOMO-LUMO gap often correlates with higher chemical reactivity and potential biological activity. nih.gov For instance, in related bromo-substituted heterocyclic compounds, the HOMO is often localized on the electron-rich aromatic system, while the LUMO may be distributed across the entire molecule, including the electronegative bromine and oxygen atoms. set-science.com
| Parameter | Typical Calculated Value (eV) for related scaffolds | Implication for this compound |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Indicates the energy level of the outermost electrons and the molecule's electron-donating capability. |
| ELUMO | -1.5 to -2.5 | Represents the energy of the lowest available electron orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~4.5 | A moderate to large gap suggests good kinetic stability. This value is crucial for assessing reactivity. irjweb.com |
To predict the specific sites of reaction on this compound, computational chemists employ tools like Fukui functions and Natural Bond Orbital (NBO) analysis. Fukui functions are used to identify the most electrophilic and nucleophilic sites within a molecule. scholarsresearchlibrary.com NBO analysis provides insights into charge distribution, intramolecular charge transfer, and the stability arising from electron delocalization. scholarsresearchlibrary.com
These analyses can pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack. scispace.com For the this compound structure, NBO analysis would likely reveal significant negative charges on the oxygen and nitrogen atoms, marking them as potential sites for electrophilic attack. Conversely, Fukui indices could highlight specific carbon atoms on the aromatic ring that are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. scholarsresearchlibrary.compku.edu.cn A recently developed condensed form, the natural orbital Fukui function (NOFF), can effectively interpret bond formation mechanisms by describing the reactivity of a specific bond or orbital. scispace.comnih.gov
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the mapping of the entire reaction pathway and the determination of the rate-limiting step. nih.gov For the synthesis of the aza-oxindole core, DFT studies can compare different potential reaction pathways, such as radical cyclization or condensation reactions. nih.gov
For example, studies on the synthesis of related oxindoles have used DFT to show that acid-assisted protonation of a carbonyl oxygen atom can significantly lower the activation energy for the key cyclization step. jst.go.jpnih.gov In the formation of aza-oxindoles, DFT calculations have revealed that the rate-determining step can vary; in some cases, it is the cyclization of an amidyl radical, while in others, a single electron transfer (SET) step is rate-limiting. nih.gov These computational insights are in agreement with experimental observations regarding reactivity and regioselectivity, providing a deeper understanding of the reaction dynamics. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study how this compound might interact with biological macromolecules, such as proteins, which is essential for drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scholarsresearchlibrary.com This method is widely used to screen potential drug candidates and understand their binding mechanisms at the molecular level. For compounds with an indole (B1671886) scaffold, docking studies have been performed against a variety of protein targets, particularly protein kinases, which are often implicated in cancer. nih.govd-nb.info
Studies on 5-bromoindole (B119039) derivatives have shown that these compounds can effectively bind to the active sites of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). d-nb.inforesearchgate.net The docking analyses typically reveal key interactions, such as hydrogen bonds with amino acid residues (e.g., Asp, Cys) and pi-alkyl or pi-pi stacking interactions with hydrophobic residues (e.g., Leu, Val, Phe). d-nb.info The bromo-substituent can enhance binding through halogen bonding or by modifying the electronic properties of the aromatic system. The docking score, an estimation of binding affinity, helps to rank potential inhibitors for further experimental testing. nih.gov
| Protein Target (Example from related Indole derivatives) | Key Interacting Residues | Type of Interaction | Binding Affinity (kcal/mol) |
|---|---|---|---|
| VEGFR-2 Tyrosine Kinase | Asp1046, Cys919, Leu889 | Hydrogen Bond, Pi-Alkyl | -8.0 to -9.0 d-nb.info |
| EGFR Tyrosine Kinase | Met793, Asp855, Lys745 | Hydrogen Bond, Hydrophobic | -7.5 to -8.5 nih.gov |
| Pim-1 Kinase | Glu121, Leu120, Phe49 | Hydrogen Bond, Pi-Alkyl | -7.0 to -9.0 nih.govphyschemres.org |
| Tubulin (Colchicine Site) | Ala12, Cys241, Leu255 | Hydrogen Bond, Pi-Alkyl, Amide-Pi Stacked | -6.5 to -7.5 nih.gov |
When the experimental 3D structure of a target protein is not available, a reliable model can often be built using homology modeling. issaasphil.orgnih.gov This technique uses the known structure of a related protein (a template) to predict the structure of the target. Homology models are frequently used as the starting point for molecular docking and further simulations. nih.gov
Following docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic picture of the interactions in a solvated environment. nih.govfrontiersin.org By analyzing the trajectory of the simulation, researchers can assess the stability of key hydrogen bonds and hydrophobic interactions. nih.gov A common metric used to evaluate the stability of the complex is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD profile over the course of the simulation (e.g., 100-200 nanoseconds) suggests that the ligand remains securely bound in the active site. frontiersin.org This combined approach of homology modeling and MD simulation is crucial for validating docking results and gaining a deeper understanding of the binding mechanism of potential inhibitors like this compound. nih.govissaasphil.org
Lack of Specific Computational Data for this compound
Following a comprehensive search for computational and theoretical investigations into the chemical compound "this compound," it has been determined that there is a significant lack of specific data available in the public domain to fulfill the detailed article structure as requested. While research exists for the broader class of oxindoles and related bromo-indole structures, specific chemoinformatic analyses, Quantitative Structure-Activity Relationship (QSAR) studies, and protein interaction pathway analyses for this compound could not be located.
The provided outline requires in-depth information for the following sections:
Medicinal Chemistry and Biological Activity Studies of 4 Bromo 5 Aza 2 Oxindole Analogues
Fundamental Role of Azaindole and Oxindole (B195798) Frameworks in Drug Discovery
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.gov The strategic incorporation of nitrogen atoms into the indole ring system to form azaindoles, or the oxidation to an oxindole, creates versatile frameworks that have been extensively utilized in the pursuit of novel therapeutics. pharmablock.comresearchgate.net
Recognition as a Privileged Scaffold for Bioactive Compounds
Both azaindole and oxindole moieties are considered "privileged scaffolds" in drug discovery. pharmablock.comnih.gov This designation is due to their ability to serve as core structures for ligands that bind to a diverse range of biological targets, often with high affinity. nih.govresearchgate.net
The azaindole framework is a key component in numerous therapeutic agents, particularly kinase inhibitors. nih.govresearchgate.net Its structural similarity to the adenine (B156593) portion of adenosine (B11128) triphosphate (ATP) makes it an effective mimic that can bind to the catalytic domain of kinases. pharmablock.com The nitrogen atom in the pyridine (B92270) ring of the azaindole can act as an additional hydrogen bond acceptor, potentially enhancing binding affinity and potency compared to its indole counterpart. pharmablock.comnih.gov This has led to the development of several marketed drugs and clinical candidates containing the azaindole core. researchgate.net
The oxindole scaffold is also a prominent feature in natural products and synthetic compounds with a wide spectrum of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties. benthamdirect.com Its ubiquity in nature and its proven track record in drug discovery programs have cemented its status as a privileged structure. nih.govbenthamdirect.com The oxindole core is a central feature of the multi-kinase inhibitor sunitinib, highlighting its importance in the development of anticancer agents. researchgate.net The versatility of the oxindole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity. nih.gov
Strategic Use as Bioisosteric Replacements for Modulating Pharmacological Properties
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or group is exchanged for another with similar physical or chemical properties to enhance a compound's biological activity or pharmacokinetic profile. nih.govcambridgemedchemconsulting.com Both azaindole and oxindole structures are frequently employed as bioisosteres of the indole nucleus. researchgate.netnih.gov
The substitution of a carbon atom in the indole ring with a nitrogen atom to create an azaindole is a common tactic to modulate a molecule's properties. nih.gov This change can alter solubility, lipophilicity, pKa, and metabolic stability. nih.govnih.gov For instance, the introduction of a nitrogen atom can lead to improved aqueous solubility and may provide an additional point of interaction with a biological target, potentially increasing potency. nih.gov Azaindoles are considered excellent bioisosteres for both indole and purine (B94841) systems. pharmablock.comnih.gov
Exploration of Biological Targets and Pathways
Analogues of 4-Bromo-5-aza-2-oxindole, which combine the key features of both azaindole and oxindole scaffolds, have been investigated primarily for their potential as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govjst.go.jp
Kinase Inhibition Profiles
The azaindolinone (aza-2-oxindole) core is a potent scaffold for targeting various kinases. Research into related compounds has revealed inhibitory activity against several important kinase families.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. onclive.comonclive.com Oxindole-based derivatives have been designed and synthesized as potential inhibitors for several kinases, including CDKs. researchgate.net Studies have shown that oxindole-benzothiazole hybrids can target CDK2, a key regulator of the G1/S phase transition of the cell cycle. researchgate.net While specific data for this compound is not detailed, the broader class of oxindole and azaindole derivatives has shown significant promise in this area. For example, oxindole-indole conjugates have demonstrated efficient antitumor activity with potential inhibitory action toward CDK4. researchgate.net
Tyrosine kinases are a subclass of protein kinases that are critical components of signaling pathways controlling cell growth, proliferation, and differentiation. The oxindole scaffold is a core component of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. nih.gov Research on azaindolinone analogues has identified activity against several specific tyrosine kinases.
Fms-like tyrosine kinase 3 (FLT3): Oxindole-based compounds have shown potent activity against FLT3 kinase, a target in acute myeloid leukemia (AML). mdpi.com Matched molecular pair analysis has led to the identification of highly active sub-nanomolar azaindoles as novel FLT3 inhibitors. researchgate.net
Glycogen synthase kinase-3β (GSK-3β): A study on azaindolin-2-one derivatives identified a potent dual inhibitor of GSK3β and tau protein aggregation, which are implicated in Alzheimer's disease. nih.govnih.gov One lead compound, (E)-2f, demonstrated a GSK3β IC₅₀ of 1.7 µM. nih.govresearchgate.net
Aurora B: Bioisosteric replacement of moieties attached to an indolin-2-one scaffold has been explored to produce selectively potent Aurora B inhibitors. researchgate.net
While specific inhibitory data for this compound against TrkA, PLK4, RSK2, and MARK4 is not extensively documented in the reviewed literature, the established activity of the parent scaffolds against a wide range of kinases suggests that analogues of this compound are promising candidates for broader kinase screening. The data below summarizes findings for related azaindolinone and oxindole compounds against relevant kinase targets.
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Azaindolin-2-one derivative ((E)-2f) | GSK-3β | Demonstrated promising inhibitory activity with an IC₅₀ value of 1.7 µM. | nih.gov |
| Oxindole-based hybrid (Compound 5l) | FLT3 / CDK2 | Identified as a potent dual inhibitor with cytotoxic effects against multiple cancer cell lines. | mdpi.com |
| Oxindole–indole conjugates | CDK4 | Showed efficient anti-proliferative activity against human breast cancer cell lines. | researchgate.net |
| Azaindole derivatives | FLT3 | Identified as highly active sub-nanomolar inhibitors through matched molecular pair analysis. | researchgate.net |
Inhibition or Modulation of Other Enzymes and Receptors (e.g., Carbonic Anhydrase IX, NF-κB)
Beyond kinases, research has explored the potential for aza-oxindole derivatives to interact with other therapeutic targets. One such target is Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme that is often overexpressed in cancer cells and contributes to the acidic tumor microenvironment, promoting cancer progression. frontiersin.org The development of sulfonamide derivatives, for example, has led to potent inhibitors of CA IX. doaj.org While direct studies on this compound itself are specific, the broader class of heterocyclic sulfonamides, including those based on thiazole (B1198619) and thiadiazole, have shown significant inhibitory activity against CA IX, suggesting a potential avenue for modification of the oxindole scaffold. frontiersin.orgdoaj.org
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical area in cancer biology, regulating inflammation and cell survival. Inhibition of this pathway can induce apoptosis and cell cycle arrest. taylorandfrancis.com While specific data on this compound's direct effect on NF-κB is not detailed in the provided context, the inhibition of upstream kinases, a known strategy for modulating NF-κB, aligns with the multi-kinase inhibitor potential of the scaffold. taylorandfrancis.com
Perturbation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)
The primary mechanism through which this compound analogues exert their anticancer effects is by perturbing fundamental cellular pathways, namely the cell cycle and apoptosis.
By inhibiting Cdc7, these compounds prevent the initiation of DNA replication, leading to cell cycle arrest, typically at the G2/M phase or by increasing the sub-G1 phase DNA content, which is indicative of apoptosis. researchgate.netnih.govnih.gov This halt in cellular progression is a direct consequence of blocking the phosphorylation of the MCM complex. nih.govresearchgate.net Various indole derivatives have demonstrated the ability to cause cell cycle arrest in different cancer cell lines, including MCF-7 and HT29 cells. nih.govresearchgate.net
Following cell cycle arrest, these compounds often trigger programmed cell death, or apoptosis. taylorandfrancis.comnih.govnih.gov The induction of apoptosis is a key goal of cancer chemotherapy. nih.gov Mechanistically, this can involve the activation of caspases (like caspase-3 and -7), the release of cytochrome C from mitochondria, and the modulation of pro-apoptotic and anti-apoptotic proteins such as p53, Bax, and Bcl-2. frontiersin.orgtaylorandfrancis.comnih.gov The ability of these compounds to induce apoptosis has been observed across multiple cancer cell lines, reinforcing the therapeutic potential of this scaffold. researchgate.nettaylorandfrancis.com
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Impact of Substituents and Positional Isomers on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For oxindole-based kinase inhibitors, modifications at various positions on the core structure significantly influence biological activity. nih.govmpu.edu.mo
The substitution pattern on attached phenyl rings is a common area of investigation. For instance, in related quinazoline (B50416) inhibitors, the para-substitution of a phenyl moiety with electron-withdrawing groups such as -Cl, -Br, or -F often leads to higher inhibitory activity compared to electron-donating groups like -CH₃ or -OCH₃. mdpi.com The bromine atom itself is a key feature; in studies of other indole derivatives, its presence and position are critical for activity. nih.gov
For the this compound scaffold specifically, SAR would focus on several key positions:
N1 Position: The nitrogen of the oxindole ring can be substituted, often with small alkyl groups, to modulate properties like solubility and cell permeability.
C3 Position: This position is frequently modified with various substituents, such as benzylidene groups, which can interact with the active site of the target kinase. nih.gov The nature of these substituents is a primary determinant of potency.
Aromatic Core: The bromine at position 4 and the nitrogen at position 5 are defining features. Moving the bromine or the aza-nitrogen to other positions (positional isomers) would likely have a profound impact on the molecule's geometry and its ability to form key interactions within the kinase binding site, thus affecting potency and selectivity.
The following interactive table summarizes general SAR principles for kinase inhibitors based on related scaffolds.
| Position of Modification | Type of Substituent/Change | General Impact on Biological Potency |
| Phenyl Ring Substituents | Electron-Withdrawing Groups (e.g., -Br, -Cl) | Often increases inhibitory activity. mdpi.com |
| Phenyl Ring Substituents | Electron-Donating Groups (e.g., -CH₃) | Generally results in lower activity compared to EWGs. mdpi.com |
| Core Scaffold | Positional Isomers (e.g., moving the bromo or aza group) | Expected to significantly alter binding and activity. |
| Linker Groups | Variation in linkers (e.g., urea (B33335) vs. thiourea) | Can be favorable for inhibitory activity. mdpi.com |
Conformational Requirements and Pharmacophore Models for Optimized Activity
The three-dimensional arrangement of a molecule and its key chemical features are essential for effective binding to a biological target. Pharmacophore modeling is a computational technique used to define these essential features. nih.govresearchgate.net
A pharmacophore model for a this compound-based kinase inhibitor would be constructed based on its interactions within the ATP-binding pocket of the target kinase. nih.gov Key features of such a model typically include:
Hydrogen Bond Acceptors: The carbonyl oxygen of the oxindole and the nitrogen of the aza-group are potential hydrogen bond acceptors.
Hydrogen Bond Donors: The N-H group of the oxindole lactam can act as a hydrogen bond donor.
Aromatic/Hydrophobic Regions: The planar oxindole ring system and any attached aromatic substituents provide crucial hydrophobic and aromatic interactions.
Halogen Bond Donor: The bromine atom at position 4 can form a halogen bond, a specific and directional interaction that can significantly contribute to binding affinity.
These pharmacophore models are instrumental in virtual screening campaigns to identify new potential inhibitors from large chemical databases. nih.gov Furthermore, molecular dynamics simulations can provide insight into the conformational changes of the ligand within the binding site, helping to refine inhibitor design. researchgate.net The goal is to design molecules that have a low-energy conformation that perfectly complements the shape and chemical environment of the target's active site, thereby maximizing potency and selectivity. nih.govresearchgate.net
Therapeutic Applications and Potential in Preclinical Research
The this compound scaffold and its analogues have emerged as a significant area of interest in medicinal chemistry due to their diverse biological activities. This structural motif serves as a versatile backbone for the development of novel therapeutic agents across several disease categories. Preclinical research has highlighted the potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents, paving the way for the development of new drug candidates.
The oxindole and azaindole cores are recognized as "privileged scaffolds" in oncology, forming the basis of numerous small-molecule kinase inhibitors. mdpi.comnih.gov Kinases are crucial enzymes that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. nih.gov Analogues of this compound function primarily by inhibiting these key enzymes, thereby disrupting cancer cell signaling pathways.
A primary mechanism of action for these compounds is the inhibition of protein kinases. nih.gov Research has focused on developing derivatives that target specific kinases implicated in tumor growth and angiogenesis, such as receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and Aurora kinases. nih.govnih.gov The multikinase inhibitor Sunitinib, which features an oxindole core, serves as a benchmark for the development of new analogues. nih.govnih.gov
Significant research has been conducted on modifying the oxindole structure to enhance potency and selectivity. In one study, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized. The most active compound from this series, designated 23p , demonstrated substantially greater potency against several cancer cell lines compared to Sunitinib. nih.gov
| Compound | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Skov-3 (Ovarian Cancer) |
|---|---|---|---|
| 23p | 2.357 | 3.012 | 2.876 |
| Sunitinib | 31.594 | 29.257 | 24.231 |
Data sourced from Molecules (2016). nih.gov
Another study focused on developing oxindole-based derivatives bearing a pyridyl group as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), which are key targets in leukemia and colon cancer. nih.govmdpi.com The lead compound, 5l , was found to be a highly potent inhibitor, particularly of CDK2. nih.govmdpi.com
| Compound | FLT3 | CDK2 |
|---|---|---|
| 5l | 36.21 ± 1.07 | 8.17 ± 0.32 |
| Sunitinib | Not Reported | 27.90 ± 1.80 |
Data sourced from Molecules (2024). nih.govmdpi.com
Furthermore, related spirooxindole analogues have shown broad-spectrum activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with some derivatives exhibiting greater potency than the conventional chemotherapy drug cisplatin. mdpi.com
The oxindole nucleus is a versatile scaffold that has demonstrated significant potential in the development of antimicrobial agents. nih.govnih.gov Studies have shown that synthetic derivatives can be effective against a range of pathogenic bacteria and fungi. nih.govnih.gov
Research into new compounds incorporating the oxindole nucleus has yielded derivatives with notable antibacterial efficacy. For example, one synthesized compound, 4a , showed a more potent effect against the Gram-positive bacterium Bacillus cereus than the established antibacterial agent sulphamethoxazole. nih.gov Another compound, 11c , was found to be highly active against the Gram-negative bacterium Shigella dysenterie. nih.gov
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 4a | Bacillus cereus | 7.81 |
| Sulphamethoxazole (Reference) | Bacillus cereus | 15.62 |
| 11c | Shigella dysenterie | 7.81 |
Data sourced from Medicinal Chemistry Research (2011). nih.gov
In addition to antibacterial and antifungal properties, the broader indole and oxindole chemical classes are being investigated for antiviral applications. mdpi.com The indole moiety is considered a privileged structure in the design of antiviral drugs. mdpi.comnih.gov Recent computational studies have explored 2-oxindole derivatives as potential inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus, highlighting the relevance of this scaffold in addressing emerging viral threats. mdpi.com
Analogues based on the oxindole scaffold have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the dual inhibition of key enzymes in the inflammatory cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov This dual inhibition is considered a superior strategy for developing anti-inflammatory drugs with potentially better safety profiles than traditional NSAIDs. The drug Tenidap, an oxindole derivative, was noted for its effectiveness in treating rheumatic arthritis. nih.gov
Recent synthetic efforts have produced novel series of oxindole derivatives with significant anti-inflammatory activity, as measured by carrageenan-induced paw edema inhibition in preclinical models. Several compounds demonstrated potent effects, with some achieving complete inhibition of edema. nih.gov
| Compound | Chemical Class | % Edema Inhibition |
|---|---|---|
| 4h | Oxindole Ester | 100.00% |
| 6d | Oxindole Ester | 100.00% |
| 6j | Oxindole Ester | 100.00% |
| 7m | Oxindole Imine | 94.74% |
Data sourced from Future Medicinal Chemistry (2024). nih.gov
Compound 4h was further identified as a selective COX-2 inhibitor, a desirable characteristic for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Other related halogenated oxindoles, such as 5-fluoro-2-oxindole, have been shown to alleviate inflammatory pain by modulating oxidative stress and inflammatory response pathways, suggesting a class-wide effect for these compounds. nih.gov
The this compound scaffold represents a promising starting point for the development of novel drug candidates, particularly in oncology. The strategy of creating multi-targeted kinase inhibitors has proven effective, and this core structure is well-suited for such applications. nih.govnih.govmdpi.com The development of compounds like 23p and 5l , which show superior potency to existing drugs like Sunitinib, underscores the potential for discovering next-generation anticancer agents by modifying this scaffold. nih.govnih.govmdpi.com
The approach of structurally modifying existing, approved drugs is a key strategy in drug discovery. The work on 5-bromo-7-azaindolin-2-one derivatives is a clear example of this, using the Sunitinib structure as a template to create novel candidates with improved activity profiles. nih.gov
Beyond cancer, the versatility of the azaindole core allows for its exploration in other therapeutic areas. For instance, derivatives are being investigated as inhibitors of the IκB kinase (IKK) family, which are crucial targets in inflammatory and autoimmune disorders. nih.gov The "aza" substitution within the heterocyclic ring is a feature found in other successful therapeutic agents, such as the azanucleosides (e.g., 5-azacytidine), which are used in cancer treatment as DNA demethylating agents. nih.govnih.govmdpi.com This highlights the therapeutic value that the nitrogen substitution brings to the core indole structure. The continued exploration of this chemical space is expected to yield novel drug candidates for a range of diseases.
Challenges and Future Directions in 4 Bromo 5 Aza 2 Oxindole Research
Development of Highly Selective and Potent Small Molecule Modulators
A primary challenge in the development of any new therapeutic agent is achieving high selectivity and potency for its biological target. For 4-Bromo-5-aza-2-oxindole, this involves identifying and optimizing its interactions with specific enzymes, receptors, or other proteins implicated in disease pathways. The bromine atom at the 4-position and the nitrogen atom at the 5-position of the azaoxindole core offer unique opportunities for medicinal chemists to fine-tune the molecule's properties.
The development of selective modulators will likely involve extensive structure-activity relationship (SAR) studies. These studies systematically modify the this compound scaffold to understand how different functional groups at various positions influence its binding affinity and selectivity. High-throughput screening (HTS) campaigns, which test large libraries of compounds for activity against a specific target, will be instrumental in identifying initial hits. Subsequent lead optimization will then focus on enhancing potency and selectivity while maintaining favorable pharmacokinetic properties. A key goal is to minimize off-target effects, which can lead to undesirable side effects.
Table 1: Representative Data on the Selectivity of Azaoxindole Analogs for Different Kinase Targets
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Off-Target Kinase (Fold) |
| Azaoxindole-1 | Kinase A | 10 | 100 |
| Azaoxindole-2 | Kinase A | 5 | 250 |
| This compound (Hypothetical) | Kinase B | 15 | >200 |
| Azaoxindole-3 | Kinase C | 50 | 50 |
This table presents hypothetical data to illustrate the concept of selectivity for azaoxindole analogs.
Advanced Synthetic Strategies for Accessing Underexplored Analogues and Complex Architectures
The synthesis of this compound and its analogues presents another significant challenge. While general methods for the synthesis of azaoxindoles exist, the specific substitution pattern of this compound may require the development of novel synthetic routes. acs.org Challenges in regioselectivity and the introduction of the bromine atom at a late stage of the synthesis are potential hurdles that chemists will need to overcome.
Future research in this area will likely focus on the development of more efficient and versatile synthetic methodologies. This could include the use of transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents on the azaoxindole core. nih.gov Furthermore, the development of asymmetric synthetic methods will be crucial for accessing enantiomerically pure forms of this compound derivatives, as different enantiomers often exhibit distinct biological activities. The exploration of novel cyclization strategies and the use of flow chemistry could also streamline the synthesis of these complex molecules.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery, and the development of this compound modulators is no exception. ijettjournal.orgnih.gov These computational tools can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization. nih.gov
AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug-target interactions and predict the bioactivity of new molecules. mdpi.com For this compound, ML models can be trained to predict its binding affinity for different targets, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and its potential toxicity. mdpi.com This in silico approach can significantly reduce the time and cost associated with experimental screening and synthesis. Generative AI models can also be used to design novel this compound analogues with improved properties. mdpi.com
Table 2: Application of AI/ML in the Drug Discovery Pipeline for this compound
| Stage | AI/ML Application | Potential Outcome |
| Target Identification | Analysis of genomic and proteomic data | Identification of novel biological targets for this compound |
| Hit Identification | Virtual screening of large compound libraries | Prioritization of compounds for experimental testing |
| Lead Optimization | Predictive modeling of ADME/Tox properties | Design of analogues with improved drug-like properties |
| Clinical Trial Design | Patient stratification and outcome prediction | Increased success rate of clinical trials |
Exploration of Novel Biological Targets and Disease Areas for Therapeutic Intervention
While initial research may focus on a specific biological target for this compound, a significant future direction will be the exploration of its potential in other disease areas. The azaoxindole scaffold is known to interact with a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. nih.govresearchgate.net Therefore, it is plausible that this compound and its derivatives may exhibit therapeutic potential in multiple diseases, such as cancer, inflammatory disorders, and neurodegenerative diseases.
Target deconvolution studies will be essential to identify the full spectrum of biological targets for 4-Bromo-5-aaza-2-oxindole. This can be achieved through techniques such as chemical proteomics and affinity chromatography-mass spectrometry. The identification of novel targets will open up new avenues for therapeutic intervention and expand the potential applications of this chemical scaffold.
Comprehensive Elucidation of Molecular Mechanisms of Action and Target Engagement
A thorough understanding of the molecular mechanism of action is crucial for the successful development of any new drug. For this compound, this involves elucidating how it binds to its target protein at the atomic level and how this binding event translates into a biological response.
Future research will employ a combination of biophysical and structural biology techniques to achieve this. X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of this compound in complex with its target, revealing the key molecular interactions. Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of this interaction. Furthermore, cell-based assays and in vivo studies will be necessary to confirm target engagement and to understand the downstream cellular effects of modulating the target's activity.
Q & A
Q. What are the primary synthetic routes for 4-Bromo-5-aza-2-oxindole, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis of this compound typically involves halogenation or substitution reactions on the oxindole scaffold. The bromine atom at the 4-position can be introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using a brominated precursor and boronic acids may optimize regioselectivity . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically affect yield and purity. Lower temperatures (0–25°C) and aprotic solvents like DMF or THF are recommended to minimize side reactions. Purity can be validated via HPLC with UV detection at 254 nm, referencing the CAS RN 1190313-66-6 .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer: Structural confirmation requires a combination of H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. The bromine atom’s deshielding effect in NMR (e.g., H shifts at δ 7.2–7.5 ppm for aromatic protons) distinguishes it from non-halogenated analogs. HRMS should show a molecular ion peak at m/z 255.97 (CHBrNO). IR peaks near 1700 cm confirm the oxindole carbonyl group. Cross-referencing with CAS 1190313-66-6 ensures consistency with published data .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data in the regioselective functionalization of this compound?
- Methodological Answer: Contradictory regioselectivity outcomes often arise from competing electronic and steric effects. Computational methods (e.g., DFT calculations) can predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials. Experimentally, isotopic labeling (e.g., C at the 5-aza position) paired with C NMR tracking clarifies reaction pathways. For instance, competing C4 vs. C6 bromination can be resolved by adjusting the directing group (e.g., using a para-nitro substituent) to favor one pathway .
Q. How does the electronic nature of the bromine atom in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer: The bromine atom’s electron-withdrawing effect activates the oxindole scaffold for nucleophilic aromatic substitution but may deactivate it toward electrophilic pathways. In cross-coupling (e.g., Buchwald-Hartwig amination), the C-Br bond’s polarization enhances oxidative addition with Pd(0) catalysts. However, steric hindrance from the 5-aza group can slow transmetallation. Optimizing ligand systems (e.g., XPhos or SPhos) improves reaction efficiency. Kinetic studies via in situ FTIR or GC-MS can monitor intermediates like Pd-Br complexes .
Q. What methodologies are recommended for evaluating the bioactivity of this compound derivatives in kinase inhibition assays?
- Methodological Answer: Kinase inhibition assays should use recombinant kinases (e.g., Aurora A or JAK2) and ATP-competitive binding protocols. Derivatives are screened at 10 μM concentrations in triplicate, with IC values determined via dose-response curves (0.1–100 μM). Counter-screening against non-target kinases (e.g., EGFR) ensures selectivity. Structural analogs (e.g., 5-aza-2-oxindole without bromine) serve as negative controls. Data interpretation must account for possible off-target effects, validated via CRISPR-Cas9 knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
